methyl 4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate
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Overview
Description
Methyl 4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate is a synthetic organic compound that belongs to the class of benzoate esters. This compound is characterized by the presence of a benzoate ester group, a pyrimidinone ring, and an acetamido linkage. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyrimidinone Ring: The pyrimidinone ring can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.
Acetamido Linkage Formation: The acetamido group can be introduced by reacting the pyrimidinone intermediate with acetic anhydride or acetyl chloride under basic conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoate ester or pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It may be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For instance, it might inhibit enzyme activity or bind to receptor sites, thereby altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate
- Methyl 4-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate
- Methyl 4-(2-(4-propyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate
Uniqueness
Methyl 4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate is unique due to the presence of the isopropyl group on the pyrimidinone ring, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
methyl 4-[[2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-11(2)14-8-16(22)20(10-18-14)9-15(21)19-13-6-4-12(5-7-13)17(23)24-3/h4-8,10-11H,9H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRBTNBZCFAMHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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